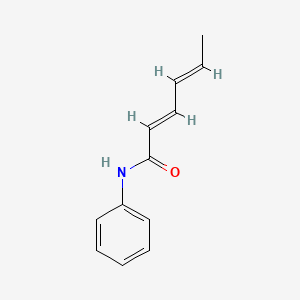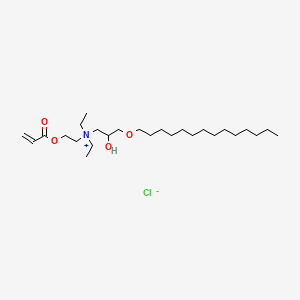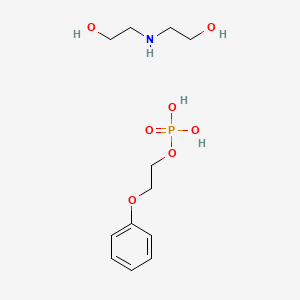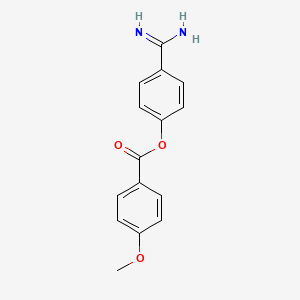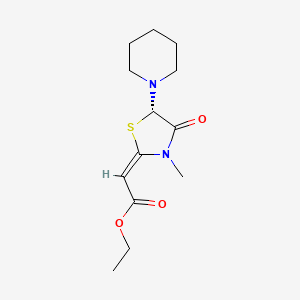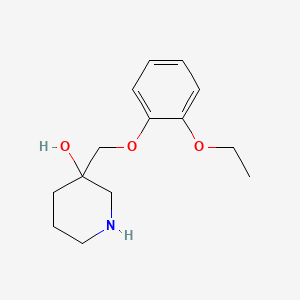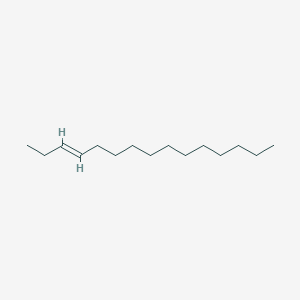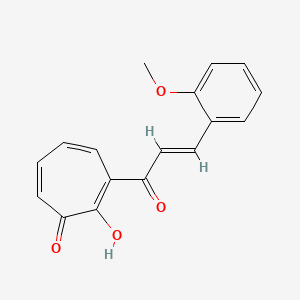
(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C15H22O6 and a molecular weight of 298.33 g/mol. This compound is known for its unique structure, which includes a methylcyclohexane ring and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate typically involves the esterification of methylcyclohexane-1,2-dicarboxylic acid with 2-(2-methyl-1-oxoallyl)oxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product with the desired purity and yield.
化学反应分析
Types of Reactions
(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen cyclohexane-1,2-dicarboxylate: Similar structure but lacks the methyl group on the cyclohexane ring.
(2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen benzene-1,2-dicarboxylate: Contains a benzene ring instead of a cyclohexane ring.
Uniqueness
The presence of the methyl group on the cyclohexane ring in (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen methylcyclohexane-1,2-dicarboxylate imparts unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions in various chemical and biological systems.
属性
CAS 编号 |
93951-37-2 |
|---|---|
分子式 |
C15H22O6 |
分子量 |
298.33 g/mol |
IUPAC 名称 |
1-methyl-2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H22O6/c1-10(2)12(16)20-8-9-21-13(17)11-6-4-5-7-15(11,3)14(18)19/h11H,1,4-9H2,2-3H3,(H,18,19) |
InChI 键 |
PZYDJJGYMJPKPS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCOC(=O)C1CCCCC1(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


